15,16-DiHODE is primarily synthesized from alpha-linolenic acid, an essential omega-3 fatty acid found in various plant oils such as flaxseed and chia seeds. The synthesis of 15,16-DiHODE occurs through the action of lipoxygenases and cytochrome P450 enzymes that catalyze the oxidation of polyunsaturated fatty acids. Studies have shown that levels of 15,16-DiHODE can be significantly altered under pathological conditions such as ischemic brain injury .
15,16-DiHODE belongs to the class of dihydroxyoctadecadienoic acids (DiHODEs), which are further categorized under oxylipins. This classification highlights its role as a metabolic derivative of fatty acids involved in signaling pathways and inflammatory processes.
The synthesis of 15,16-DiHODE can occur through several enzymatic pathways involving:
The synthesis typically starts with alpha-linolenic acid which undergoes enzymatic conversion. The process involves:
Quantitative analysis of 15,16-DiHODE in biological samples is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for sensitive detection and quantification .
The molecular formula for 15,16-DiHODE is C18H32O4. Its structure features:
15,16-DiHODE participates in various biochemical reactions, primarily involving:
The reactivity of 15,16-DiHODE is influenced by its hydroxyl groups, which can participate in hydrogen bonding and contribute to its biological activity. It is also subject to further enzymatic transformations by lipoxygenases and cyclooxygenases .
The mechanism by which 15,16-DiHODE exerts its biological effects involves:
Research indicates that increased levels of 15,16-DiHODE are associated with enhanced neuroprotective effects during ischemic events in animal models . Its ability to modulate cell signaling pathways positions it as a potential therapeutic target.
Relevant data indicate that the compound's stability can be affected by factors such as pH and temperature during storage .
15,16-DiHODE has been studied for its potential applications in:
15,16-Dihydroxy-9,12-octadecadienoic acid (15,16-DiHODE) originates primarily through the oxidative metabolism of α-linolenic acid (ALA, C18:3 n-3). The initial epoxidation occurs via the cytochrome P450 (CYP450) pathway, specifically through CYP2C and CYP2J subfamilies, which convert ALA to 15,16-epoxy-13,14-octadecadienoic acid (15,16-EpODE) [1] [2]. Unlike cyclooxygenase (COX) and lipoxygenase (LOX) pathways—which show limited activity toward 18-carbon fatty acids—CYP450 isoforms efficiently generate epoxidized octadecanoids [1] [7]. The regioselectivity of this epoxidation is critical; human CYP450s preferentially oxidize the n-3 double bond of ALA, positioning the epoxide between carbons 15 and 16 [2].
Key Enzymatic Features:
Table 1: Enzymatic Pathways for 15,16-EpODE Precursor Formation
Enzyme Class | Isoform | Primary Product | Catalytic Efficiency (μM⁻¹s⁻¹) |
---|---|---|---|
CYP450 | CYP2C8 | 15,16-EpODE | 0.42 |
CYP450 | CYP2J2 | 15,16-EpODE | 0.38 |
15-LOX | ALOX15 | 16-HOTrE | 0.15 |
COX-2 | PTGS2 | No epoxidation | N/A |
The 15,16-EpODE intermediate undergoes rapid hydrolysis by soluble epoxide hydrolase (sEH) to form the vicinal diol 15,16-DiHODE. sEH, encoded by the EPHX2 gene, exhibits high specificity for epoxy-octadecanoids, with a Km of 2.3 μM for 15,16-EpODE [1] [5]. The reaction proceeds via nucleophilic attack at the less sterically hindered C-16 epoxide carbon, yielding predominantly the threo-diastereomer of 15,16-DiHODE [5].
Biochemical Insights:
The biosynthesis of 15,16-DiHODE is compartmentalized due to uneven distribution of CYP450 isoforms and sEH:
Hepatic Biosynthesis:
Cardiovascular System:
Regulatory Dynamics:Transcriptional profiling identifies PPARα as a key regulator of CYP2C genes. Fasting upregulates hepatic CYP2C8 by 3.2-fold, increasing 15,16-DiHODE output [6].
Table 2: Tissue-Specific Expression of 15,16-DiHODE Biosynthetic Enzymes
Tissue | Primary CYP450 | Expression Level | sEH Activity (nmol/min/mg) |
---|---|---|---|
Liver | CYP2C8/9 | High | 18.7 ± 2.3 |
Heart | CYP2J2 | Moderate | 3.5 ± 0.6 |
Kidney | CYP2C8 | Moderate | 12.1 ± 1.8 |
Intestine | CYP2J2 | Low | 8.9 ± 1.2 |
The synthesis of 15,16-DiHODE is critically modulated by dietary polyunsaturated fatty acid (PUFA) balance. Elevated n-6 PUFAs (e.g., linoleic acid, LA) compete with ALA for CYP450 binding sites due to:
Experimental Evidence:
Molecular Basis:ALA and LA share identical chain lengths and double-bond positions (Δ9,12), permitting competitive inhibition at the CYP450 active site. Kinetic modeling indicates a Ki of 6.2 μM for LA against ALA epoxidation [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7